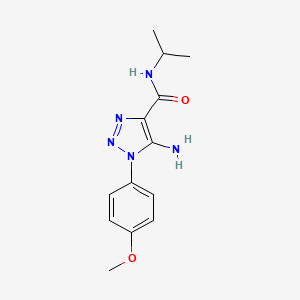![molecular formula C19H16N4OS B4998985 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as TH287 and is a potent inhibitor of the protein kinase, NUAK1. NUAK1 is an enzyme that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 has been shown to have potential therapeutic benefits for various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves the inhibition of NUAK1. NUAK1 is a protein kinase that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 by TH287 leads to the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of anabolic processes and the stimulation of catabolic processes, which results in a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of NUAK1. Inhibition of NUAK1 leads to the activation of AMPK, which has a wide range of effects on cellular processes. Activation of AMPK leads to the inhibition of anabolic processes such as protein synthesis and the stimulation of catabolic processes such as glucose uptake and fatty acid oxidation. This results in a decrease in cell proliferation and an increase in cell death, which has potential therapeutic benefits for various diseases.
実験室実験の利点と制限
The advantages of using 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments include its potency and specificity as an inhibitor of NUAK1. The compound has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells and improving glucose metabolism in animal models of diabetes. However, the limitations of using TH287 in lab experiments include its complex synthesis process and its potential toxicity at high concentrations. Further studies are needed to optimize the synthesis process and to determine the optimal dosage and administration route for therapeutic applications.
将来の方向性
There are several future directions for the study of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its synthesis process and to develop more potent and specific inhibitors of NUAK1. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications and to investigate its potential toxicity and side effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
合成法
The synthesis of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-5-methoxypyridine with 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a catalyst, such as palladium on carbon, to form the final product.
科学的研究の応用
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of NUAK1, which makes it a promising candidate for the treatment of various diseases. In preclinical studies, TH287 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. The compound has also been shown to improve glucose metabolism in animal models of diabetes and to have neuroprotective effects in models of neurodegenerative diseases.
特性
IUPAC Name |
2-[[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-18-6-5-16(12-21-18)14-3-2-4-15(11-14)17-7-9-23(22-17)13-19-20-8-10-25-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTLMYOYVRZNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![2-amino-4-(4-methoxy-2,3-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4998965.png)

![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)